Cas no 1379328-62-7 (6-BROMO-1H-INDAZOLE-3-CARBOXAMIDE)

6-BROMO-1H-INDAZOLE-3-CARBOXAMIDE 化学的及び物理的性質
名前と識別子
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- 1H-Indazole-3-carboxamide, 6-bromo-
- 6-BROMO-1H-INDAZOLE-3-CARBOXAMIDE
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- インチ: 1S/C8H6BrN3O/c9-4-1-2-5-6(3-4)11-12-7(5)8(10)13/h1-3H,(H2,10,13)(H,11,12)
- InChIKey: QWCFPVXXLJQESR-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C=CC(Br)=C2)C(C(N)=O)=N1
計算された属性
- せいみつぶんしりょう: 238.96942g/mol
- どういたいしつりょう: 238.96942g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 71.8Ų
6-BROMO-1H-INDAZOLE-3-CARBOXAMIDE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM425138-500mg |
6-BROMO-1H-INDAZOLE-3-CARBOXAMIDE |
1379328-62-7 | 95%+ | 500mg |
$714 | 2023-03-27 | |
Chemenu | CM425138-1g |
6-BROMO-1H-INDAZOLE-3-CARBOXAMIDE |
1379328-62-7 | 95%+ | 1g |
$906 | 2023-03-27 | |
Enamine | EN300-1722699-2.5g |
6-bromo-1H-indazole-3-carboxamide |
1379328-62-7 | 95% | 2.5g |
$1650.0 | 2023-09-20 | |
Enamine | EN300-1722699-0.5g |
6-bromo-1H-indazole-3-carboxamide |
1379328-62-7 | 95% | 0.5g |
$656.0 | 2023-09-20 | |
1PlusChem | 1P01EM3S-50mg |
6-BROMO-1H-INDAZOLE-3-CARBOXAMIDE |
1379328-62-7 | 95% | 50mg |
$297.00 | 2023-12-22 | |
1PlusChem | 1P01EM3S-2.5g |
6-BROMO-1H-INDAZOLE-3-CARBOXAMIDE |
1379328-62-7 | 95% | 2.5g |
$2102.00 | 2023-12-22 | |
Aaron | AR01EMC4-1g |
6-BROMO-1H-INDAZOLE-3-CARBOXAMIDE |
1379328-62-7 | 95% | 1g |
$1183.00 | 2025-02-10 | |
Enamine | EN300-1722699-10g |
6-bromo-1H-indazole-3-carboxamide |
1379328-62-7 | 95% | 10g |
$3622.0 | 2023-09-20 | |
1PlusChem | 1P01EM3S-100mg |
6-BROMO-1H-INDAZOLE-3-CARBOXAMIDE |
1379328-62-7 | 95% | 100mg |
$412.00 | 2023-12-22 | |
Aaron | AR01EMC4-5g |
6-BROMO-1H-INDAZOLE-3-CARBOXAMIDE |
1379328-62-7 | 95% | 5g |
$3385.00 | 2023-12-16 |
6-BROMO-1H-INDAZOLE-3-CARBOXAMIDE 関連文献
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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7. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
6-BROMO-1H-INDAZOLE-3-CARBOXAMIDEに関する追加情報
6-Bromo-1H-indazole-3-carboxamide: A Comprehensive Overview
6-Bromo-1H-indazole-3-carboxamide (CAS No. 1379328-62-7) is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the indazole family, a class of heterocyclic aromatic compounds known for their unique electronic properties and versatile applications. The presence of the bromine atom at the 6-position and the carboxamide group at the 3-position introduces distinct chemical and biological characteristics, making it a subject of intense research.
Recent studies have highlighted the potential of 6-bromo-1H-indazole-3-carboxamide as a promising candidate in drug discovery. Its structural features, including the indazole core and substituents, contribute to its ability to interact with various biological targets. For instance, researchers have explored its role as a modulator of protein kinases, which are critical in cellular signaling pathways. The bromine atom at the 6-position is particularly significant as it enhances the molecule's electron-withdrawing properties, potentially improving its binding affinity to target proteins.
The synthesis of 6-bromo-1H-indazole-3-carboxamide involves a multi-step process that typically begins with the preparation of indazole derivatives. One common approach is the condensation of o-phenylenediamine with carbonyl compounds under acidic conditions, followed by bromination and amidation steps. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields.
In terms of applications, 6-bromo-1H-indazole-3-carboxamide has shown potential in several areas. In pharmaceuticals, it has been investigated for its anti-inflammatory and antioxidant properties. Preclinical studies suggest that it may offer therapeutic benefits in conditions such as neurodegenerative diseases and cardiovascular disorders. Additionally, its photochemical properties make it a candidate for use in optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
One of the most intriguing aspects of 6-bromo-1H-indazole-3-carboxamide is its ability to act as a scaffold for further chemical modifications. Researchers have explored substituent effects on its electronic properties, leading to derivatives with enhanced bioavailability and efficacy. For example, introducing electron-donating groups at specific positions has been shown to improve solubility and stability, which are critical factors in drug design.
From an environmental perspective, 6-bromo-1H-indazole-3-carboxamide has been studied for its biodegradability and toxicity profiles. Initial assessments indicate that it is not acutely toxic to aquatic organisms under standard test conditions. However, long-term ecological impacts require further investigation to ensure sustainable use.
In conclusion, 6-bromo-1H-indazole-3-carboxamide (CAS No. 1379328-62-7) is a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application studies, positions it as a valuable tool in both academic research and industrial development. As research continues to unfold, this compound is expected to contribute significantly to innovative solutions in medicine, materials science, and beyond.
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